Array ( [bid] => 10826946 ) Buy N-formyl-p-(methoxy)-styrylamine | 53643-53-1

N-formyl-p-(methoxy)-styrylamine

Catalog No.
S11221075
CAS No.
53643-53-1
M.F
C10H11NO2
M. Wt
177.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-formyl-p-(methoxy)-styrylamine

CAS Number

53643-53-1

Product Name

N-formyl-p-(methoxy)-styrylamine

IUPAC Name

N-[2-(4-methoxyphenyl)ethenyl]formamide

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

InChI

InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-8H,1H3,(H,11,12)

InChI Key

SZCZSKMCTGEJKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CNC=O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/NC=O

Tuberin is a member of methoxybenzenes.
N-formyl-p-(methoxy)-styrylamine is a natural product found in Haplophyllum tuberculatum with data available.

N-formyl-p-(methoxy)-styrylamine is an organic compound characterized by its amine functional group and a methoxy substituent on the aromatic ring. The compound features a formyl group (CHO-CHO) attached to a p-methoxy-styryl structure, which contributes to its unique reactivity and potential applications in various fields, including medicinal chemistry and materials science. The molecular formula for N-formyl-p-(methoxy)-styrylamine is C10_{10}H13_{13}N\O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Typical of amines and aromatic compounds. Key reactions include:

  • Formylation Reactions: The introduction of the formyl group can occur through various methods, such as the reaction of amines with formic acid or formaldehyde under acidic or basic conditions.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or other derivatives.
  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

These reactions are fundamental in synthesizing derivatives that may exhibit enhanced biological activity or different physicochemical properties.

  • Antimicrobial Activity: Many styryl derivatives possess antimicrobial properties, making them potential candidates for antibiotic development.
  • Anticancer Properties: Some studies suggest that compounds featuring methoxy and formyl groups may have cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects: Certain derivatives have shown promise in protecting neuronal cells from oxidative stress.

Further research is necessary to elucidate the specific biological activities of N-formyl-p-(methoxy)-styrylamine.

Several synthesis methods exist for producing N-formyl-p-(methoxy)-styrylamine, including:

  • Direct Formylation: This method involves treating p-methoxystyrylamine with formic acid or formaldehyde in the presence of a catalyst (such as acid or base) to facilitate the formation of the formyl group.
  • Oxidative Coupling: Utilizing oxidants like hydrogen peroxide in combination with methanol can yield N-formylated products from amines through a series of oxidation reactions .
  • Umpolung Strategy: This approach involves reversing the polarity of the amine to allow for selective formylation under milder conditions, enhancing yields and selectivity .

N-formyl-p-(methoxy)-styrylamine has potential applications across various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug discovery for treating infections or cancer.
  • Materials Science: Its unique structure allows for incorporation into polymers or organic electronic devices, potentially enhancing material properties such as conductivity or photostability.
  • Chemical Intermediates: It can act as an intermediate in synthesizing more complex organic molecules.

Several compounds share structural similarities with N-formyl-p-(methoxy)-styrylamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-methyl-p-(methoxy)-styrylamineContains a methyl group instead of a formyl groupPotentially different biological activity
p-(methoxy)-anilineSimple aniline derivativeLacks the styryl component
N-benzylformamideBenzyl group instead of methoxyDifferent steric effects affecting reactivity
p-hydroxybenzaldehydeHydroxy substituent instead of methoxyDifferent solubility and reactivity
N,N-dimethylformamideTwo methyl groups on nitrogenCommon solvent in organic synthesis

N-formyl-p-(methoxy)-styrylamine is unique due to its combination of a methoxy substituent and a styryl structure, which may influence its reactivity and biological properties differently than other similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

177.078978594 g/mol

Monoisotopic Mass

177.078978594 g/mol

Heavy Atom Count

13

UNII

4JG2LF96VF

Dates

Last modified: 08-08-2024

Explore Compound Types